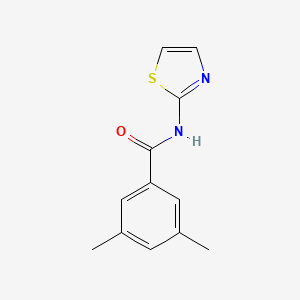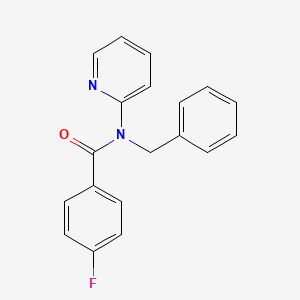![molecular formula C16H16F2N2O2 B5709092 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with similar compounds such as:
2,4-Difluorophenylurea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylurea: Lacks the difluorophenyl group, leading to variations in reactivity and applications.
2,4-Difluorobenzylamine: Contains a benzylamine group instead of a urea group, affecting its chemical behavior and uses.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBZVCNEIXTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE](/img/structure/B5709036.png)

![N-{ANILINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE](/img/structure/B5709050.png)

![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)
![N-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
![N'-benzyl-N'-[(2-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5709089.png)

![N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B5709098.png)

